Thiosalan

Beschreibung

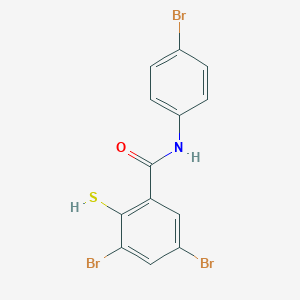

Structure

3D Structure

Eigenschaften

CAS-Nummer |

15686-78-9 |

|---|---|

Molekularformel |

C13H8Br3NOS |

Molekulargewicht |

466.0 g/mol |

IUPAC-Name |

3,5-dibromo-N-(4-bromophenyl)-2-sulfanylbenzamide |

InChI |

InChI=1S/C13H8Br3NOS/c14-7-1-3-9(4-2-7)17-13(18)10-5-8(15)6-11(16)12(10)19/h1-6,19H,(H,17,18) |

InChI-Schlüssel |

OKHDITLYENFQED-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)S)Br |

Andere CAS-Nummern |

15686-78-9 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Thiosalan Ligands and Their Metal Complexes

Ligand Synthesis: Strategies for Constructing the Thiosalan Backbone

The synthesis of this compound ligands typically involves constructing the core OSSO framework, which can be achieved through various synthetic routes. These strategies often involve the coupling of appropriately substituted phenolic and thiolic precursors. The resulting ligands possess the necessary functional groups for coordination to metal centers.

Chemical Functionalization of the this compound Scaffold

The this compound scaffold can be chemically functionalized to tune the electronic and steric properties of the ligand, which in turn influences its coordination behavior and the properties of the resulting metal complexes. Functionalization can occur at various positions on the aromatic rings or the linker connecting the donor atoms. Common functionalization strategies include the introduction of electron-donating or electron-withdrawing groups, halogenation, or the incorporation of bulkier substituents acs.orgacs.orguni-konstanz.de. These modifications can impact the ligand's acidity, solubility, and the stability of its metal complexes. For instance, halogenation of related salan ligands has been shown to influence the cytotoxicity and aqueous stability of their titanium complexes acs.orguni-konstanz.de. Functionalization techniques often involve standard organic reactions applied to the pre-synthesized this compound backbone or its precursors mdpi.comresearchgate.netnih.gov.

Coordination Chemistry: Synthesis of this compound Metal(IV) Complexes

This compound ligands exhibit a strong affinity for Metal(IV) ions, forming stable coordination complexes. The synthesis of these complexes involves reacting the deprotonated this compound ligand with a suitable Metal(IV) precursor, often a metal alkoxide or halide.

Formation of Heteroleptic Titanium(IV)-Thiosalan Systems

Heteroleptic Titanium(IV)-Thiosalan systems involve a Titanium(IV) center coordinated to a this compound ligand and at least one other different type of ligand. A common approach for synthesizing such complexes is the reaction of a this compound ligand with a Titanium(IV) alkoxide, such as titanium tetraisopropoxide. This reaction typically leads to the formation of a bis-alkoxide complex, [LTi(OR)₂], where L represents the deprotonated this compound ligand and OR is an alkoxy group acs.orgresearchgate.net. These initial complexes can then undergo further reactions to incorporate auxiliary ligands, leading to heteroleptic systems acs.orgresearchgate.netrsc.org. The metalation reaction with titanium tetraisopropoxide is reported to be clean and fast, often completing within 12 hours acs.org.

Incorporation of Auxiliary Chelators (e.g., 2,6-Pyridinedicarboxylic Acid Derivatives)

The incorporation of auxiliary chelators is a key strategy for synthesizing stable and well-defined heteroleptic Metal(IV)-Thiosalan complexes. 2,6-Pyridinedicarboxylic acid (dipicolinic acid, dipic) and its derivatives are frequently used as auxiliary ligands due to their chelating ability and structural rigidity acs.orgacs.orgresearchgate.netrsc.orggoogle.comajol.info. The reaction typically involves the displacement of labile ligands, such as alkoxy groups, from the pre-formed Metal(IV)-Thiosalan complex by the auxiliary chelator acs.orgresearchgate.netrsc.org. This process can lead to heptacoordinate complexes, where the metal center is coordinated to the tetradentate this compound ligand and the bidentate auxiliary ligand acs.orgacs.orgresearchgate.net. The use of auxiliary chelators like 2,6-pyridinedicarboxylic acid can significantly enhance the kinetic and hydrolytic stability of the resulting Metal(IV) complexes acs.orgresearchgate.netrsc.org.

Optimization of Synthetic Routes and Reaction Conditions

Optimizing the synthetic routes and reaction conditions is crucial for achieving high yields and purity of this compound ligands and their Metal(IV) complexes. Factors such as solvent choice, temperature, reaction time, and the stoichiometry of reactants play a significant role acs.orgresearchgate.netrsc.org. For the synthesis of Metal(IV)-Thiosalan complexes, anhydrous conditions are often preferred, especially when using metal alkoxide precursors, to prevent hydrolysis rsc.org. Solvents like tetrahydrofuran (B95107) (THF) are commonly employed for the metalation step acs.org. The reaction progress can be monitored using techniques such as NMR spectroscopy acs.org. The isolation and purification of the resulting complexes can be achieved through methods like crystallization or chromatography, although some complexes may be kinetically less stable and decompose on stationary phases like silica (B1680970) gel rsc.orgmdpi.com. Research efforts are continuously directed towards developing more efficient and environmentally benign synthetic protocols, including the use of green solvents and microwave-assisted synthesis rsc.orgresearchgate.net.

Here is a table summarizing some research findings related to the synthesis and properties of this compound and related Salan complexes:

| Ligand Type | Metal Ion | Auxiliary Ligand | Coordination Number | Observed Property/Finding | Source |

| This compound (OSSO) | Titanium(IV) | 2,6-Pyridinedicarboxylic acid | Heptacoordinate | Conformational stabilization, nonfluxional behavior by NMR. Enhanced aqueous stability. | acs.orgacs.orgresearchgate.net |

| Salan (ONNO) | Titanium(IV) | 2,6-Pyridinedicarboxylic acid | Heptacoordinate | Enhanced kinetic and anti-tumor activity. | researchgate.netrsc.org |

| Salan (ONNO) | Titanium(IV) | None (bis-alkoxide) | Octahedral | Racemic mixtures formed from achiral precursors. | acs.org |

| Salan (ONNO) | Titanium(IV) | None (bis-alkoxide) | Octahedral | Diastereotopic protons observed by 1H NMR. | acs.org |

Post-Synthetic Modification Strategies for this compound Metal Complexes

Post-synthetic modification (PSM) is a powerful technique that allows for the chemical transformation of a metal complex or a metal-organic framework (MOF) after its initial synthesis. researchgate.netnih.gov This approach is valuable for introducing new functionalities, tuning properties, or creating more complex structures without the need to synthesize entirely new ligands or change the fundamental framework architecture. researchgate.netnih.gov While specific examples of PSM applied directly to this compound metal complexes are not prominently detailed in the search results, general strategies for the PSM of metal complexes and MOFs containing sulfur and nitrogen donor ligands can be considered applicable in principle.

PSM can involve modifying the ligand framework while it is already coordinated to the metal center, or in some cases, modifying the metal node itself or exchanging co-ligands. researchgate.netnih.govdntb.gov.ua Common PSM strategies include:

Covalent Modification of the Ligand: This involves performing chemical reactions on reactive functional groups present on the coordinated ligand. For ligands related to this compound, which may contain amine, hydroxyl, or aromatic moieties, reactions such as acylation, alkylation, nitration, or halogenation could be envisioned. A study on sulfur-tagged MOFs demonstrated oxidative PSM to convert sulfide (B99878) tags into sulfones while maintaining the MOF structure. rsc.org This illustrates the potential for modifying sulfur centers within a coordinated ligand.

Coordination Chemistry-Based Modification: This can involve the exchange of labile co-ligands on the metal center with other molecules or ligands. It can also involve the coordination of additional metal ions to free donor sites on the coordinated ligand, creating heterometallic complexes. sci-hub.se

Click Chemistry: CuAAC (Cu-catalyzed azide-alkyne cycloaddition) click reactions are highlighted as a simple and powerful method for the post-synthetic modification of organometallic complexes. nih.gov This approach allows for the selective introduction of additional donor sites or functional groups to the periphery of the ligand environment. nih.gov If a this compound ligand or its metal complex contains alkyne or azide (B81097) functionalities, click chemistry could be used to attach various molecular entities.

The feasibility and success of a PSM strategy depend heavily on the stability of the metal-ligand coordination bond under the reaction conditions and the accessibility of the functional groups to be modified. Researchers often characterize the products of PSM using techniques like NMR spectroscopy, mass spectrometry, and X-ray diffraction to confirm the successful modification and assess the integrity of the complex or framework.

While direct examples of PSM on this compound metal complexes are not extensively reported in the provided results, the established methodologies for modifying related sulfur and nitrogen rich ligand systems and metal complexes suggest that similar strategies could be successfully applied to this compound complexes to tune their properties for various applications.

Structural Elucidation and Comprehensive Characterization of Thiosalan Coordination Compounds

Crystallographic Analysis: X-ray Diffraction Studies

X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. For Thiosalan coordination compounds, it provides crucial information about how the this compound ligand binds to the metal center and the resulting three-dimensional structure.

Determination of Molecular Structures and Coordination Geometries

X-ray diffraction studies are essential for confirming the molecular structure of this compound complexes and establishing the coordination geometry around the metal ion. For instance, studies on heptacoordinate titanium(IV) complexes involving a this compound (OSSO) ligand and 2,6-pyridinedicarboxylic acid (dipic) have shown that the this compound ligand, acting as a tetradentate ligand, along with the dipic ligand, results in a distorted pentagonal-bipyramidal geometry around the titanium center. acs.orgacs.org In one such complex, the sulfur atoms (S1 and S2), the pyridine (B92270) nitrogen, and two carboxylate oxygen atoms (O3 and O4) from the dipic ligand form the equatorial plane, while the phenolate (B1203915) oxygen atoms (O1 and O2) from the this compound ligand occupy the apical positions. acs.org This technique allows for the precise determination of bond lengths and angles within the coordination sphere, providing insights into the nature of the metal-ligand interactions.

Solution-State Spectroscopic Investigations

Spectroscopic methods applied to solutions of this compound coordination compounds provide complementary information to X-ray diffraction, particularly regarding their behavior and electronic structure in a dissolved state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is a vital tool for confirming the structure of coordination complexes in solution and investigating their dynamic behavior. For this compound complexes, 1H NMR spectroscopy has been used to demonstrate conformational stability. acs.orgacs.org In the case of the this compound-titanium(IV) complexes mentioned earlier, 1H NMR spectra in solution indicated the formation of single geometric isomers. acs.org Notably, the resonances of the diastereotopic N–CH2–CH2–N protons of the ligand backbone showed significant downfield shifts compared to related salan complexes, suggesting differences in the electronic environment upon coordination. acs.org The observation of nonfluxional behavior at room temperature by 1H NMR spectroscopy for a this compound titanium(IV) complex further indicates the rigidity of the coordinated ligand in solution. acs.orgacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation

UV-Vis spectroscopy is used to probe the electronic transitions within a molecule, providing insights into its electronic structure and bonding. For coordination compounds, UV-Vis spectra can reveal ligand-field transitions, charge-transfer bands, and transitions within the ligands themselves. technologynetworks.com Studies on this compound coordination complexes have utilized UV-Vis spectroscopy, for instance, to monitor hydrolysis studies, which indirectly provides information about the stability of the complexes in aqueous media by observing changes in their electronic absorption over time. acs.orgacs.orgnih.govfigshare.comresearchgate.net While specific details about absorption maxima and their assignments for this compound complexes are not extensively provided in the search results, UV-Vis spectroscopy is a standard technique for characterizing the electronic properties of metal complexes. rsc.orgspectrabase.comresearchgate.net

Data Tables

Based on the provided search results, specific quantitative data suitable for comprehensive tables across all sections is limited. However, the following table summarizes key structural characteristics reported for a representative this compound-titanium(IV) complex based on X-ray diffraction data.

| Complex Name | Metal Ion | Ligand Type | Coordination Geometry | Space Group | Key Equatorial Atoms | Key Apical Atoms |

| [L²Ti(dipic)¹] | Ti(IV) | This compound (OSSO), dipic | Distorted Pentagonal-Bipyramidal | P-1 | S1, S2, N(pyridine), O3, O4 | O1, O2 |

Note: [L²Ti(dipic)¹] refers to a specific this compound-titanium(IV) complex mentioned in the source literature. acs.org

Investigations into the Solution Phase Stability and Reactivity of Thiosalan Metal Complexes in Biological Contexts

Hydrolytic Stability Studies Under Physiologically Relevant Conditions

The stability of metal complexes in aqueous solutions, especially at physiological pH (around 7.4), is a critical factor determining their bioavailability and activity in biological systems. Hydrolysis, the reaction with water that can lead to the cleavage of metal-ligand bonds, is a primary pathway for the decomposition of metal complexes in aqueous media.

Studies investigating the hydrolytic stability of Thiosalan metal complexes, particularly those involving titanium(IV), have been conducted to understand their persistence under varying conditions relevant to biological environments. These investigations often employ spectroscopic methods, such as UV-vis spectroscopy, to monitor the changes in the complex concentration over time. wikipedia.orgfishersci.at

Kinetic Analysis of pH-Dependent Hydrolysis

The rate of hydrolysis of metal complexes is significantly influenced by pH. Investigations into the pH-dependent hydrolysis of this compound (OSSO) titanium(IV) complexes have provided insights into their kinetic stability across a range of acidity and alkalinity. Studies have assessed the stability of selected complexes at pH values of 1.9, 6.8, and 12.1 using UV-vis monitored hydrolysis experiments with a large excess of water. wikipedia.orgfishersci.at

Research indicates that even at a highly alkaline pH of 12.1, certain this compound titanium(IV) complexes exhibit notable stability, with reported half-lives exceeding 2 days. wikipedia.orgfishersci.at This suggests a degree of robustness against hydrolytic cleavage, even outside the typical physiological range. While detailed kinetic orders and rate constants across a continuous pH spectrum for this compound complexes are not extensively documented, the half-life data at specific pH points provide a comparative measure of their hydrolytic susceptibility under different conditions.

The following table summarizes representative hydrolysis half-life data for a this compound titanium(IV) complex at different pH values, as reported in the literature:

| Complex Type | pH | Hydrolysis Half-life (t₁/₂) | Reference |

| This compound Titanium(IV) | 1.9 | > 2 days | wikipedia.orgfishersci.at |

| This compound Titanium(IV) | 6.8 | > 2 days | wikipedia.orgfishersci.at |

| This compound Titanium(IV) | 12.1 | > 2 days | wikipedia.orgfishersci.at |

Note: Data is representative and specific half-lives may vary depending on the exact complex structure and experimental conditions.

Impact of Ligand Substitution Patterns on Complex Stability

Studies comparing the hydrolytic stability of titanium(IV) complexes with salan/thiosalan type ligands bearing different halogen substituents have demonstrated this impact. A brominated derivative, structurally analogous to this compound, showed particularly high hydrolytic stability compared to its chlorinated and methylated counterparts. fishersci.no Specifically, the brominated complex exhibited a half-life of 17 ± 1 days for ligand hydrolysis in 10% D₂O at room temperature, whereas the chlorinated and methylated derivatives had significantly shorter half-lives of 56 ± 5 hours and 22 ± 6 hours, respectively. fishersci.no This highlights that the nature of the halogen substituent can substantially influence the hydrolytic robustness of these metal complexes.

General principles in coordination chemistry indicate that factors such as the chelate effect, the denticity of the ligand, the nature of the donor atoms, and the electronic and steric properties of substituents all contribute to complex stability. fishersci.co.ukdsmz.deatamanchemicals.com Multidentate ligands, which form chelates, generally lead to more stable complexes compared to monodentate ligands due to favorable entropy changes upon complex formation. dsmz.deatamanchemicals.com While this compound acts as a multidentate ligand (OSSO type, implying coordination through oxygen and sulfur atoms), specific studies detailing the impact of various other ligand substitution patterns on this compound complexes beyond the halogen example are less prevalent in the provided search results. However, the observed difference based on halogenation underscores the sensitivity of hydrolytic stability to subtle structural changes in the ligand.

Ligand Exchange Dynamics and Their Implications

Ligand exchange can occur through various mechanisms, including dissociative, associative, and interchange pathways, depending on the metal center, the ligands, and the reaction conditions. wikipedia.orgsjaswantlalcompany.comfishersci.fiwikiwand.com The rate and mechanism of ligand exchange are influenced by factors such as the electronic and steric properties of the ligands and the metal center's coordination geometry and oxidation state. sjaswantlalcompany.comfishersci.fi

For this compound metal complexes, direct detailed kinetic and mechanistic studies of ligand exchange dynamics are not extensively reported in the provided literature. However, observations from techniques like NMR spectroscopy can provide some indication of these dynamics. For instance, a this compound (OSSO) titanium(IV) complex stabilized by a co-ligand (dipic) showed nonfluxional behavior in solution at room temperature as observed by ¹H NMR spectroscopy. wikipedia.org This suggests that ligand exchange processes, or conformational changes involving ligand movement, are relatively slow on the NMR timescale at this temperature, implying a degree of kinetic inertness or stability in solution. wikipedia.org

The implications of ligand exchange dynamics for this compound metal complexes in biological contexts are significant. If the ligands exchange readily, the metal ion could be transferred to other biomolecules, potentially leading to off-target effects or altering the intended mechanism of action. Conversely, appropriate lability can be necessary for the complex to interact with its biological target, such as releasing the metal ion or undergoing a structural change upon binding. citeab.comscribd.com The observed stability of some this compound titanium(IV) complexes wikipedia.orgfishersci.at might suggest slower ligand exchange rates, which could influence their distribution and interaction profile within a biological system.

Behavior in Aqueous Media and Mimicked Biological Environments

The behavior of this compound metal complexes in aqueous media and environments that mimic biological conditions is crucial for understanding their fate and activity in vivo. These environments are complex, containing various potential competing ligands (like water, ions, and biomolecules) and operating within a specific pH range (typically around 7.4).

As discussed in Section 4.1, this compound titanium(IV) complexes have shown notable hydrolytic stability in aqueous solutions across a range of pH values, including near physiological pH. wikipedia.orgfishersci.at Their ability to resist hydrolysis is a key aspect of their behavior in these environments.

Beyond simple aqueous solutions, studies in media containing components found in biological systems provide further insights. For example, the behavior of titanium(IV) complexes with salan/thiosalan type ligands has been assessed in media containing 10% DMSO/water, which partially mimics the cellular environment. wikipedia.org Molar conductivity studies in this medium indicated increased conductivity compared to pure DMSO, suggesting some degree of ionization or aqua complex formation. wikipedia.org

Interactions with biological macromolecules are also important aspects of their behavior. Research on titanium(IV) complexes has explored their interactions with proteins like Human Serum Albumin (HSA) and transferrin, which are abundant in blood plasma. americanelements.com These interactions can influence the distribution, transport, and potential targeting of the metal complexes within the body. While specific detailed binding data for this compound complexes with these proteins were not extensively provided, the general principle of interaction with abundant biomolecules is relevant. Transferrin, for instance, plays a key role in iron transport and can bind various metal ions. wikipedia.orgnih.goveurofins-biomnis.com HSA is a major carrier protein in plasma and can bind a wide range of molecules. wikipedia.orgleebio.comwikipedia.orgrcsb.orgnih.gov The stability of the metal complex in the presence of such competing binding sites is a critical factor in its biological behavior.

The solubility of metal complexes in aqueous media is also a determinant of their bioavailability. While specific solubility data for this compound metal complexes were not detailed, the related study on metal phytate complexes highlighted that solubility is influenced by the metal species, pH, and the presence of chelating agents. wikipedia.org The behavior of this compound complexes in these complex aqueous environments dictates their ability to reach and interact with their intended biological targets.

Elucidation of Biological Activity and Cellular Mechanisms of Thiosalan Metal Complexes in Vitro Research

Investigation of Cellular Uptake and Intracellular Accumulation

Effective cellular uptake and subsequent intracellular accumulation are critical prerequisites for metal complexes to exert their biological effects. Studies investigating the cellular uptake of metal complexes, including those with ligands structurally related to thiosalan, indicate that these compounds can enter cells through various mechanisms. These may include passive diffusion, transport mediated by organic cation transporters, or even endocytosis nih.gov. The specific mechanism and rate of uptake can vary depending on the metal center, the nature of the ligands, and the specific cell line being studied nih.govresearchgate.net.

For instance, some titanium(IV) complexes with amino-bis(phenolato) ligands, structurally similar to this compound's OSSO core, have demonstrated fast cellular uptake by certain cancer cell lines such as HeLa S3 cells researchgate.netrsc.org. Metal uptake analysis can provide insights into the rate and extent of intracellular accumulation, suggesting that the design of the ligand system plays a significant role in influencing these processes researchgate.net.

Mechanisms of Action at the Subcellular and Molecular Levels

The biological activity of this compound metal complexes at the cellular level is intricately linked to their interactions with various subcellular components and molecular pathways.

Modulation of Apoptotic Pathways (e.g., Mitochondrial Disruption, Caspase Activation)

A key mechanism by which many metal complexes, including those with thiosemicarbazone ligands (structurally related to this compound), exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death nih.govmdpi.com. This process often involves the modulation of critical apoptotic pathways.

Mitochondrial disruption is a frequently observed event in the apoptotic cascade triggered by metal complexes. Specific thiosemicarbazone metal complexes can accumulate in the inner mitochondrial membrane, leading to a reduction in mitochondrial membrane potential nih.gov. This disruption can trigger the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol nih.govmdpi.comresearchgate.net. The release of cytochrome c is a crucial step in the activation of the intrinsic apoptotic pathway, leading to the formation of the apoptosome and subsequent activation of caspase-9 researchgate.net.

Caspases, a family of cysteine proteases, are central executioners of apoptosis mdpi.com. Activation of initiator caspases (like caspase-8 and -9) leads to the cleavage and activation of effector caspases (like caspase-3, -6, and -7), which in turn cleave various cellular substrates, ultimately leading to the dismantling of the cell mdpi.com. Metal complexes can induce caspase activation through both intrinsic (mitochondria-mediated) and, in some cases, extrinsic pathways mdpi.comresearchgate.net. Studies have shown that some metal complexes can induce the activation of caspase-9 and caspase-3, leading to events such as PARP cleavage, a hallmark of apoptosis mdpi.comresearchgate.net.

Furthermore, some metal complexes can affect mitochondrial function by interfering with energy metabolism and promoting the production of reactive oxygen species (ROS) rsc.orgnih.gov. Excessive ROS can damage mitochondrial DNA and proteins, further accelerating apoptosis nih.gov. The disruption of mitochondrial membrane potential and the subsequent caspase activation are key events in the induction of irreversible apoptosis in cancer cells by these complexes nih.govnih.gov.

Interactions with Cellular Resistance Mechanisms (e.g., Multidrug Resistance Overcoming)

Multidrug resistance (MDR) poses a significant challenge in cancer chemotherapy nih.govmdpi.com. Some metal complexes, including those with thiosemicarbazone and salalen/salan ligands (related to this compound), have shown promise in overcoming MDR in various cancer cell lines nih.govresearchgate.netnih.gov.

MDR can arise from various mechanisms, including the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport drugs out of the cell nih.gov. Metal complexes with different mechanisms of action compared to traditional chemotherapeutic drugs may bypass these efflux pumps or modulate their activity nih.gov.

Research has indicated that certain metal-free ligands structurally related to this compound, as well as their metal complexes, can overcome multidrug resistance in leukemia and solid tumor cells that overexpress P-gp researchgate.netnih.gov. This suggests that these compounds may not be substrates for these efflux pumps or that they interfere with the resistance mechanisms through alternative pathways nih.govnih.gov. The ability to induce apoptosis effectively in resistant cell lines, sometimes even at lower concentrations than in sensitive lines, highlights their potential in tackling drug-resistant cancers nih.gov.

Molecular Interactions with Key Biomacromolecules

The biological activity of this compound metal complexes is also mediated through their direct interactions with key biomacromolecules within the cell, such as DNA and proteins.

Studies on DNA Binding and Conformational Changes

DNA is a primary target for many anticancer agents, and the interaction of metal complexes with DNA can lead to various effects, including the disruption of replication and transcription. Studies on the DNA binding of metal complexes, including those with ligands structurally related to this compound, employ techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism rsc.orgmdpi.comnih.govresearchgate.netfarmaciajournal.com.

Changes in the UV-Vis absorption spectra of DNA or the metal complex upon interaction can provide information about the binding mode rsc.orgmdpi.comfarmaciajournal.com. Hypochromism (decrease in absorption intensity) and bathochromism (red shift) are often indicative of intercalation, where the planar portion of the complex inserts between the DNA base pairs mdpi.comfarmaciajournal.com. Hyperchromism (increase in absorption intensity) can suggest electrostatic interactions or groove binding mdpi.comfarmaciajournal.com.

Circular dichroism (CD) spectroscopy is particularly useful for detecting conformational changes in DNA upon binding with metal complexes rsc.orgresearchgate.net. Changes in the CD spectrum of DNA, such as alterations in the intensity or position of characteristic bands, indicate that the complex is interacting with the DNA helix and potentially altering its structure rsc.orgresearchgate.net. Some studies have shown that metal complexes can cause significant conformational changes or destabilization of the DNA helix, particularly at higher concentrations, suggesting an intercalative or strong binding mode rsc.org.

Viscosity measurements can also provide evidence for the mode of DNA binding rsc.orgresearchgate.net. An increase in DNA viscosity upon complex binding is typically associated with intercalation, as it increases the effective length of the DNA molecule rsc.orgresearchgate.net.

While direct studies on this compound metal complexes specifically binding to DNA were not prominently found in the provided search results, research on structurally related metal complexes with salan and thiosemicarbazone ligands demonstrates the methodologies and types of interactions that could be relevant rsc.orgmdpi.comnih.govresearchgate.netfarmaciajournal.com. These studies highlight that the metal center and ligand structure significantly influence the DNA binding affinity and mode mdpi.comnih.gov.

Interactions with Proteins (e.g., Serum Albumin)

Interactions with proteins, particularly abundant serum proteins like human serum albumin (HSA) or bovine serum albumin (BSA), are crucial for the pharmacokinetic properties of metal complexes, influencing their transport, distribution, and metabolism in the body mdpi.comnih.govrsc.orgresearchgate.netscilit.com.

Fluorescence quenching spectroscopy is a common technique used to study the binding of metal complexes to serum albumin mdpi.comnih.govrsc.orgresearchgate.net. The intrinsic fluorescence of serum albumin, primarily due to tryptophan residues, can be quenched upon binding of a metal complex nih.govrsc.orgresearchgate.net. Analysis of the quenching data can provide information about the binding constant and the number of binding sites researchgate.net.

Synchronous and 3D fluorescence measurements can offer further insights into the conformational changes of serum albumin upon binding with metal complexes nih.govrsc.org. Changes in the fluorescence spectra can indicate alterations in the microenvironment of the tryptophan and tyrosine residues, suggesting that the protein undergoes structural modifications upon complex binding nih.govrsc.org.

UV-Vis absorption spectroscopy can also be used to study protein binding by observing changes in the protein's absorption spectrum in the presence of the metal complex rsc.org.

Molecular docking studies are frequently employed to predict the binding sites and interaction forces between metal complexes and serum albumin rsc.orgnih.govrsc.org. These studies can identify specific amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds and van der Waals forces nih.govrsc.org. Studies on various metal complexes have indicated binding predominantly occurs in specific subdomains of serum albumin, such as subdomain IIA (Sudlow's site I) or subdomain IB (site 3) nih.govrsc.org.

The binding affinity to serum albumin can influence the half-life of the metal complex in circulation and its delivery to target tissues mdpi.comnih.gov. While direct studies on this compound metal complexes and their interaction with serum albumin were not explicitly detailed in the provided results, research on related metal complexes demonstrates that these interactions are significant and can be characterized using a combination of spectroscopic techniques and computational methods nih.govmdpi.comnih.govrsc.orgresearchgate.netscilit.com.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Performance (In Vitro Research)

Structure-Activity Relationship (SAR) studies are crucial in the development of metal complexes with enhanced biological performance. These investigations aim to understand how variations in the chemical structure of a compound, including the nature of the metal ion and modifications to the ligand, influence its biological activity. For this compound metal complexes, while specific detailed SAR studies focusing solely on the this compound ligand itself are less extensively documented in readily available literature compared to related ligands like thiosemicarbazones, the principles established for similar sulfur and nitrogen-containing ligands coordinated to metal ions provide valuable insights into potential SAR trends. Research on metal complexes of thiosemicarbazones, dithiocarbazates, and Schiff bases has demonstrated that both the choice of metal center and structural alterations on the ligand significantly impact in vitro biological activities, such as antimicrobial and cytotoxic effects. uni.luctdbase.orgnih.govnih.govnih.govuni.luchem960.com

The metal ion plays a pivotal role in determining the biological profile of the complex. Coordination to a metal center can enhance the activity of the free ligand, a phenomenon often attributed to increased lipophilicity, which facilitates better permeation through biological membranes. nih.govthegoodscentscompany.comthegoodscentscompany.com Studies on related ligands have shown that different metal ions confer varying levels of activity. For instance, transition metal complexes involving copper, nickel, cobalt, zinc, ruthenium, palladium, platinum, silver, and gold have been explored for their biological properties. nih.govnih.govuni.luchem960.comthegoodscentscompany.comnih.govchembase.cn Research on thiosemicarbazone complexes, for example, has indicated that copper(II) and ruthenium complexes can exhibit significant antimicrobial activity, while palladium(II) and platinum(II) complexes have shown promising antitumoral effects. thegoodscentscompany.comnih.govchembase.cn Silver(I) and gold(I) complexes of thiosemicarbazones have also demonstrated cytotoxicity against cancer cell lines. nih.gov

Illustrative data from studies on metal complexes of related ligands highlight the impact of the metal center on in vitro activity. For example, a study investigating thiosemicarbazone complexes showed varying cytotoxic activities against cancer cells depending on the coordinated metal ion. nih.gov

| Complex Type (Ligand Type) | Metal Ion | Illustrative IC₅₀ Value (µM) | Biological Activity Assayed | Source |

| Thiosemicarbazone Complex (e.g., 36) | Cu(II) | 59.50 | Cytotoxicity (A549 cells) | nih.gov |

| Thiosemicarbazone Complex (e.g., 98) | Ag(I) | 1.49 | Cytotoxicity (A549 cells) | nih.gov |

| Thiosemicarbazone Complex (e.g., 90) | Au(I) | >50 | Cytotoxicity (A549 cells) | nih.gov |

Note: Data is illustrative and derived from studies on specific thiosemicarbazone complexes, not this compound complexes.

Modifications to the ligand structure also significantly influence the biological activity of metal complexes. Alterations to the this compound backbone or the introduction of different substituents could affect the complex's stability, solubility, lipophilicity, and its interaction with biological targets. SAR studies on related ligands, such as substituted thiosemicarbazones or dithiocarbazate derivatives, have demonstrated that the nature and position of substituents can tune the biological activity. uni.luctdbase.orgnih.govnih.gov For instance, the presence of electron-withdrawing groups on the ligand can have a substantial influence on biological properties. uni.lu

Research on copper(II) complexes derived from macroacyclic Schiff base ligands, synthesized from dithiocarbazate and dicarbonyls, provides an example of how ligand structure impacts activity. Variations in the chain length of the dicarbonyl component and the S-substitution on the dithiocarbazate moiety led to differences in cytotoxic and antibacterial activities. nih.gov

| Ligand Derivative (Part of Complex) | S-Substitution | Dicarbonyl Chain Length | Illustrative IC₅₀ Value (µM) | Biological Activity Assayed | Source |

| Schiff Base Ligand (e.g., Compound 3) | S-methyl | Short | 15.1 | Cytotoxicity (MDA-MB-231 cells) | nih.gov |

| Schiff Base Ligand (e.g., Compound 4) | S-benzyl | Short | >100 | Cytotoxicity (MDA-MB-231 cells) | nih.gov |

| Cu(II) Complex (e.g., Complex Cu1) | S-methyl | Very Short (glyoxal) | 1.4 | Cytotoxicity (MDA-MB-231 cells) | nih.gov |

Note: Data is illustrative and derived from studies on specific copper(II) complexes of Schiff base ligands derived from dithiocarbazate, not this compound complexes.

The enhanced biological activity often observed upon metal complexation compared to the free ligand is frequently linked to the chelation effect and the resulting increase in lipophilicity. nih.govthegoodscentscompany.comthegoodscentscompany.com Chelation can stabilize the compound and alter its physicochemical properties, promoting its uptake by cells. The increased lipophilicity of the metal chelate is thought to favor its passage through lipid-rich bacterial cell membranes or cancer cell membranes, thereby increasing intracellular concentration and interaction with intracellular targets. thegoodscentscompany.comthegoodscentscompany.com

Theoretical and Computational Chemistry Approaches for Thiosalan Complexes

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

In practice, DFT calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, LANL2DZ) to solve the Kohn-Sham equations. researchgate.netfrontiersin.org For metal complexes, it is common to use a mixed basis set, where a more sophisticated basis set is used for the metal ion. frontiersin.org The output of these calculations provides optimized molecular geometries, bond lengths, and bond angles, which can be compared with experimental data if available. mdpi.com Theoretical studies on related halogenated salicylanilides and other complex structures have successfully used DFT to predict their molecular and electronic properties. researchgate.netnih.gov

For instance, in studies of thiosemicarbazone-based metal complexes, a related class of compounds, DFT analysis has been instrumental in confirming the octahedral geometry of the synthesized complexes and calculating quantum reactivity parameters. nih.gov These calculations help to describe the reactivity and stability of the complexes. nih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the opposite. youtube.com

For Thiosalan complexes, FMO analysis can reveal how metal coordination affects their electronic properties and reactivity. The distribution of the HOMO and LUMO across the molecule can identify the likely sites for electrophilic and nucleophilic attack. In computational studies of related thiosemicarbazone metal complexes, FMO maps have been generated to visualize the electron density distribution and to support findings on the reactivity of these compounds. nih.gov The HOMO-LUMO gap is a calculated parameter that helps to understand the charge transfer interactions occurring within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Hypothetical this compound Complex

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: This data is hypothetical and for illustrative purposes only, as specific DFT calculations on this compound were not found in the searched literature.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive behavior. libretexts.orgyoutube.com An MEP map plots the electrostatic potential onto the electron density surface of a molecule, using a color scale to indicate different potential values. researchgate.net Typically, red regions represent areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas indicate low electron density and positive electrostatic potential, marking sites for nucleophilic attack. youtube.com Green and yellow regions denote areas with intermediate or neutral potential. youtube.com

For this compound and its complexes, MEP analysis can identify the electron-rich and electron-poor regions, providing insights into how they might interact with other molecules, including biological receptors. ucsb.eduproteopedia.org In studies of similar compounds like thiosemicarbazone complexes, MEP analysis has been used to identify the key electrophilic and nucleophilic sites on the molecular surfaces, which is crucial for understanding their biological activity. nih.gov

Molecular Docking Simulations for Predictive Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.govresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. mdpi.commdpi.com The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on their binding affinity. nih.gov

In the context of this compound, molecular docking simulations can be employed to predict its binding mode to various biological targets. For example, given the known antimicrobial properties of halogenated salicylanilides, docking studies could explore the interactions of this compound with key bacterial enzymes. biorxiv.org Studies on other salicylanilide (B1680751) derivatives have successfully used molecular docking to investigate their binding to targets like the epidermal growth factor receptor (EGFR), revealing key interactions such as hydrogen bonds and providing binding free energy values. nih.gov Similarly, docking studies on related thiazole (B1198619) derivatives have helped to elucidate their interactions with protein targets. mdpi.commdpi.com The binding energy, typically expressed in kcal/mol, provides an estimate of the stability of the ligand-receptor complex. nih.gov

Table 2: Example Molecular Docking Results for a Salicylanilide Derivative with EGFR

| Compound | Binding Free Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| Derivative 12b | -25.1125 | 2 | Met793, Asp855 |

Source: Data from a study on salicylanilide derivatives as potential EGFR inhibitors. nih.gov

Computational Modeling of Reaction Mechanisms and Stability Profiles

For this compound and its complexes, computational modeling could be used to investigate their formation, degradation pathways, and reactivity with other molecules. For example, modeling the reaction of this compound with a metal ion could reveal the most likely coordination mechanism and the stability of the resulting complex. Computational studies on the stability of host-guest complexes have demonstrated the utility of DFT in determining interaction energies and identifying the factors that contribute to complex stability, such as hydrogen and halogen bonding. nih.gov

The thermal stability of compounds can also be investigated computationally, often in conjunction with experimental techniques like thermogravimetric analysis (TGA). frontiersin.org By calculating thermodynamic parameters, it is possible to predict the relative stability of different isomers or conformers of a molecule. mdpi.com While specific studies on the reaction mechanisms and stability profiles of this compound were not found, the general methodologies are well-established and could be readily applied to this compound and its derivatives to gain a deeper understanding of their chemical behavior. nih.govresearchgate.net

Emerging Research Directions and Future Prospects for Thiosalan in Academic Inquiry

Rational Design of Next-Generation Thiosalan Ligands with Enhanced Properties

Rational design strategies are being employed to modify the this compound structure to impart enhanced properties to its derived ligands and metal complexes. This involves tailoring the steric and electronic properties of the ligand through targeted chemical modifications. For instance, studies on related salan and salalen ligands have shown that changing substituents on the aromatic rings can significantly impact the cytotoxic properties of their titanium(IV) complexes. uni-konstanz.de The introduction of electron-accepting groups at remote positions of related ligands has been shown to enhance catalytic reactivity, while steric properties can influence enantioselectivity in catalytic reactions. researchgate.net This suggests that similar principles can be applied to this compound ligands to fine-tune their reactivity and selectivity for specific applications, such as catalysis or coordination with particular metal ions. The goal is to create ligands with improved stability, tunable electronic environments, and specific binding affinities.

Application of Advanced Analytical Techniques for Deeper Mechanistic Insights

Advanced analytical techniques are crucial for understanding the behavior of this compound and its complexes at a fundamental level. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR, are valuable for characterizing the structure and conformation of novel this compound ligands and their metal complexes in solution. mdpi.comnih.gov X-ray Diffraction (XRD) provides detailed solid-state structural information, confirming ligand binding and complex geometry. nih.govacs.org UV-Visible spectroscopy can be used to investigate the stability of this compound complexes in different media, such as aqueous solutions at varying pH levels. acs.orgrsc.org Inductively Coupled Plasma–Mass Spectrometry (ICP-MS) and related techniques offer high sensitivity for multi-element analysis, which can be useful for studying metal uptake or the composition of complexes. mdpi.com These techniques, among others like Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS), are essential for obtaining detailed structural, compositional, and stability data, providing deeper mechanistic insights into how this compound ligands interact with metal centers and how structural modifications influence their properties. rsc.orgnih.goviitb.ac.in

Computational Design and Screening of Novel this compound Derivatives

Exploration of Novel Coordination Environments for this compound Ligands

Future research will likely explore the coordination behavior of this compound ligands with a wider range of metal ions and in diverse coordination environments. This compound (OSSO) ligands have been shown to form heptacoordinate titanium(IV) complexes, and their stability and coordination have been investigated. acs.orggoogleapis.comacs.org Expanding this to other transition metals and main group elements could lead to the discovery of new complexes with unique structural and electronic properties. Investigating different coordination geometries and denticities of this compound ligands will be crucial. The study of related thiourea-containing ligands highlights the versatility of sulfur and nitrogen atoms in forming various binding modes with metal ions, suggesting that this compound can also exhibit diverse coordination behaviors depending on the metal center and reaction conditions. mdpi.comnih.gov Exploring novel coordination environments could unlock new applications for this compound complexes in areas such as catalysis, sensing, or material science.

Q & A

Q. What are the key considerations for synthesizing Thiosalan with high purity?

To ensure high-purity synthesis, researchers should:

- Optimize reaction conditions : Control temperature, solvent polarity, and catalyst selection to minimize side reactions .

- Purification techniques : Use column chromatography (e.g., silica gel with gradient elution) or recrystallization with solvents of varying polarity to isolate this compound .

- Purity validation : Confirm purity via HPLC (≥95% peak area) and melting point consistency with literature values .

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

A multi-technique approach is critical:

- Structural elucidation : Use - and -NMR to confirm functional groups and -containing moieties. Mass spectrometry (ESI-MS) verifies molecular weight .

- Purity assessment : Pair HPLC with UV-Vis spectroscopy (e.g., λmax at 250–300 nm for aromatic/thiol groups) to detect impurities .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and bond angles .

Q. How can researchers assess this compound’s stability under varying environmental conditions?

Design accelerated stability studies:

- Variables : Expose this compound to light (ICH Q1B guidelines), humidity (40–75% RH), and temperature (25–60°C) for 1–4 weeks .

- Degradation analysis : Monitor changes via TLC, HPLC, and FTIR to identify hydrolysis or oxidation byproducts .

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. How should experiments be designed to investigate this compound’s reaction mechanisms in biological systems?

- Isotopic labeling : Incorporate or deuterated analogs to track metabolic pathways via LC-MS/MS .

- Kinetic studies : Measure reaction rates under pseudo-first-order conditions to identify rate-determining steps .

- Computational modeling : Apply density functional theory (DFT) to simulate transition states and validate experimental observations .

Q. How can contradictions in this compound’s reported bioactivity data across studies be resolved?

Address discrepancies through:

- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition + cell viability assays) .

- Dosage standardization : Normalize activity metrics to molar concentration (μM) to account for purity variations .

- Meta-analysis : Systematically review literature to identify confounding variables (e.g., solvent choice, cell line variability) using tools like PRISMA .

Q. What computational strategies are effective for modeling this compound’s intermolecular interactions?

- Molecular dynamics (MD) simulations : Simulate ligand-protein binding using software like GROMACS, focusing on sulfhydryl group interactions .

- Docking studies : Use AutoDock Vina to predict binding affinities with target enzymes (e.g., cysteine proteases) and validate with SPR assays .

- QSAR modeling : Develop quantitative structure-activity relationships to correlate substituent effects with bioactivity .

Q. How can this compound’s solubility be optimized for in vivo pharmacokinetic studies?

- Co-solvent systems : Test binary mixtures (e.g., PEG-400 + water) to enhance aqueous solubility while maintaining biocompatibility .

- Prodrug design : Synthesize phosphate or ester derivatives to improve bioavailability, with enzymatic cleavage studies to confirm release kinetics .

- Nanoformulations : Encapsulate this compound in liposomes or PLGA nanoparticles and characterize release profiles via dialysis membranes .

Methodological Frameworks

- Experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with research goals .

- Data validation : Use triangulation (e.g., spectroscopic, computational, and biological data) to strengthen conclusions .

- Ethical compliance : Adhere to institutional guidelines for chemical safety and biological testing, documenting protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.